N-(3-Aminopropyl) Pomalidomide TFA Salt
Description
Evolution and Principles of Targeted Protein Degradation (TPD) Modalities
Targeted protein degradation is a therapeutic strategy that co-opts the cell's own machinery for clearing unwanted or damaged proteins. researchgate.net This machinery, known as the ubiquitin-proteasome system (UPS), is the primary pathway for selective protein disposal in human cells, responsible for degrading over 80% of intracellular proteins to maintain cellular health and homeostasis. nih.govrsc.orgnih.gov The UPS functions through a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that tags substrate proteins with a chain of ubiquitin molecules. nih.govnih.gov This polyubiquitin (B1169507) chain acts as a molecular signal, marking the tagged protein for recognition and destruction by a large protease complex called the 26S proteasome. balmxy.comdiva-portal.org
The concept of TPD emerged from the idea of "hijacking" this natural system. nih.gov Instead of inhibiting a disease-causing protein, a TPD modality uses a small molecule to bring that protein into close proximity with an E3 ligase, inducing its ubiquitination and subsequent degradation. researchgate.net This approach offers a powerful alternative to traditional inhibitors, particularly for the estimated 80% of the human proteome considered "undruggable" because they lack the well-defined active sites that inhibitors require. nih.gov
Proteolysis-Targeting Chimeras (PROTACs): Design and Event-Driven Catalytic Mechanism
Proteolysis-Targeting Chimeras (PROTACs) are the most prominent class of TPD molecules. nih.gov These heterobifunctional compounds are ingeniously designed with three distinct components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two. balmxy.comnih.gov The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a temporary, three-part "ternary complex". nih.gov
Within this complex, the E3 ligase is brought close enough to the POI to catalyze the transfer of ubiquitin onto it. youtube.com Once the POI is polyubiquitinated and targeted for destruction by the proteasome, the PROTAC molecule is released and can go on to recruit another POI and E3 ligase, starting the cycle anew. balmxy.comnih.gov This ability to be recycled gives PROTACs an event-driven, catalytic mechanism of action. nih.gov Unlike traditional drugs that follow an occupancy-driven model requiring sustained high concentrations to block a target, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov This catalytic nature means they can often be effective at very low, sub-stoichiometric concentrations. nih.gov
Overview of E3 Ubiquitin Ligases in PROTAC Technology
The human genome encodes over 600 different E3 ubiquitin ligases, which are responsible for the substrate specificity of the UPS. nih.govnih.gov This vast number presents a significant opportunity for developing highly selective degraders. Different E3 ligases are expressed at varying levels in different tissues, cell types, or even subcellular compartments, which could allow for the creation of PROTACs that degrade targets only in specific cells, potentially reducing side effects. researchgate.net
Despite this potential, the development of PROTACs has so far relied on a very small number of well-characterized E3 ligases. nih.govnih.gov The most commonly recruited ligases in clinical and preclinical development include Cereblon (CRBN), von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and inhibitor of apoptosis proteins (IAPs). balmxy.comnih.gov The majority of PROTACs that have advanced into clinical trials are based on ligands that recruit CRBN. nih.gov The ongoing discovery of new E3 ligase ligands is a critical area of research aimed at expanding the scope and selectivity of TPD. enamine.net
Table 1: Commonly Recruited E3 Ligases in PROTAC Technology
| E3 Ligase | Ligand Class Example | Key Features |
| Cereblon (CRBN) | Immunomodulatory Drugs (IMiDs) | Widely used, ligands have smaller molecular weights, extensive clinical validation. nih.govenamine.net |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor-1α (HIF-1α) mimetics | One of the first ligases used for non-peptidic PROTACs, well-understood structurally. enamine.net |
| MDM2 | Nutlin analogues | Exploits the natural p53-MDM2 interaction, primarily used in oncology. enamine.net |
| cIAP1 | Bestatin derivatives | Belongs to the inhibitor of apoptosis protein family, can induce its own degradation. |
Cereblon (CRBN) as a Prominent E3 Ligase in Degrader Development
Cereblon (CRBN) has emerged as a particularly important E3 ligase in the TPD field. researchgate.net It functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. researchgate.netdcchemicals.com The prominence of CRBN is directly linked to the discovery of its role as the target of a class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).
These drugs bind directly to CRBN, effectively "gluing" it to proteins it would not normally interact with, leading to their ubiquitination and degradation. researchgate.net These newly targeted proteins are referred to as neosubstrates. The discovery that IMiDs mediate their therapeutic effects in multiple myeloma by inducing the CRBN-dependent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) was a landmark finding. This mechanism established a clear precedent for using small molecules to hijack CRBN. Consequently, IMiD derivatives, particularly those of pomalidomide, became the go-to ligands for designing CRBN-recruiting PROTACs due to their proven ability to engage the E3 ligase. enamine.net
Table 2: Binding Affinities of Common IMiDs to CRBN
| Compound | Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | nih.gov |
| Lenalidomide | ~178 nM | nih.gov |
| Thalidomide | ~250 nM | nih.gov |
N-(3-Aminopropyl) Pomalidomide TFA Salt: A Foundational Building Block for CRBN-Recruiting Degraders
To construct a PROTAC, chemists require modular building blocks that can be readily assembled. This compound is a prime example of such a building block, specifically designed for the synthesis of CRBN-recruiting PROTACs. researchgate.net This compound consists of the high-affinity CRBN ligand, pomalidomide, pre-functionalized with a three-carbon aminopropyl linker.
The pomalidomide portion serves as the CRBN-recruiting element. The key feature of this building block is the terminal primary amine (-NH2) at the end of the propyl linker. This amine group provides a reactive handle for chemical conjugation, allowing for the straightforward attachment of a warhead (a ligand for the protein of interest) through common chemical reactions like amide bond formation. nih.govnih.gov By using pre-functionalized E3 ligase ligand-linker conjugates like this one, the complex, multi-step synthesis of a PROTAC is streamlined. youtube.com
The trifluoroacetic acid (TFA) salt form is a common result of the purification process (preparative HPLC) used during chemical synthesis, ensuring a stable, high-purity compound ready for the next synthetic step. The choice of linker attachment point and length is not trivial; it is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex. The aminopropyl linker is a frequently used option that provides a balance of flexibility and length to facilitate the induced proximity between CRBN and the target protein. nih.gov Therefore, this compound represents a crucial, ready-to-use intermediate that accelerates the discovery and development of novel protein degraders.
Table 3: Chemical Properties of N-(3-Aminopropyl) Pomalidomide
| Property | Value |
| Chemical Name | 4-Amino-2-(2,6-dioxopiperidin-3-yl)-N-(3-aminopropyl)isoindoline-1,3-dione |
| Synonyms | Pomalidomide-C3-NH2 |
| Core Ligand | Pomalidomide |
| Recruited E3 Ligase | Cereblon (CRBN) |
| Linker | Aminopropyl |
| Functional Group | Primary Amine (-NH2) |
| Primary Use | Synthetic building block for PROTACs |
Properties
Molecular Formula |
C₁₆H₁₈N₄O₄·C₂HF₃O₂ |
|---|---|
Molecular Weight |
330.3411402 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Aminopropyl Pomalidomide Tfa Salt and Derivatives
Pomalidomide (B1683931) Scaffold Functionalization
The functionalization of the pomalidomide scaffold is a foundational step in the synthesis of its derivatives. The introduction of various linkers, including the aminopropyl moiety, is essential for its application as an E3 ligase-recruiting element in PROTACs.
Strategies for Introducing the Aminopropyl Moiety
The primary strategy for installing the aminopropyl group onto the pomalidomide core involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a pomalidomide precursor containing a suitable leaving group at the 4-position of the isoindolinone ring system. The most common precursor for this purpose is 4-fluoro-pomalidomide or the structurally related 4-fluorothalidomide. nih.govresearchgate.netrndsystems.com
The aminopropyl group is introduced by reacting this fluorinated precursor with a protected form of 1,3-diaminopropane, such as N-Boc-1,3-diaminopropane. The use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the desired product from undergoing further reactions and to ensure selective reaction at the primary amine. This method offers high yields and chemoselectivity, making it a reliable route for synthesizing the pomalidomide-linker conjugate. nih.gov Alternative strategies, such as the direct alkylation of pomalidomide's aromatic amine, are generally less favored due to lower nucleophilicity and potential for side reactions, leading to lower yields. nih.govresearchgate.net
Specific Reaction Pathways and Reagents Employed in Aminopropyl Installation
The synthesis of the N-(3-Aminopropyl) Pomalidomide precursor is typically achieved through the reaction of 4-fluorothalidomide with a primary amine nucleophile. This pathway has been optimized to improve yields and minimize byproducts. nih.gov The reaction is generally conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the hydrogen fluoride (B91410) generated during the substitution.
| Reactants | Reagents | Solvent | Conditions | Product | Reference |
| 4-Fluorothalidomide, N-Boc-1,3-diaminopropane | DIPEA | DMSO | Elevated Temperature (e.g., 80-100 °C), 16h | N-Boc-N'-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-1,3-diaminopropane | nih.gov |
| 4-Fluorothalidomide, Primary Amine | DIPEA | DMSO | 0.2 M concentration, 16h | 4-amino-substituted pomalidomide derivative | nih.gov |
Trifluoroacetic Acid (TFA) Salt Formation: Mechanistic Considerations and Research Utility
The formation of a trifluoroacetate (B77799) salt is an integral part of the synthesis and purification of N-(3-Aminopropyl) Pomalidomide, providing significant advantages for its subsequent use in biological research.
Rationale for Enhanced Stability and Solubility in Aqueous Media for Biological Research
Pomalidomide itself is sparingly soluble in aqueous buffers, which can complicate its use in biological assays. caymanchem.com The compound is typically dissolved in organic solvents like DMSO before being diluted into aqueous media. caymanchem.com The conversion of the terminal amine on the aminopropyl linker to a salt, such as a trifluoroacetate salt, significantly enhances the molecule's polarity and, consequently, its solubility in aqueous solutions. This improved solubility is critical for biological applications, ensuring homogenous solutions for cell-based assays and other biochemical experiments. Furthermore, TFA salts are generally stable, crystalline solids, which facilitates their handling, storage, and accurate weighing. nih.gov
Deprotection and Salt Formation Procedures (e.g., using TFA in DCM)
The final step in synthesizing N-(3-Aminopropyl) Pomalidomide is the removal of the Boc protecting group from the terminal amine. This is most commonly and efficiently achieved under acidic conditions using trifluoroacetic acid (TFA). masterorganicchemistry.comscribd.com The reaction is typically performed in a solvent such as dichloromethane (B109758) (DCM). nih.govrsc.org
The mechanism of Boc deprotection by TFA involves the protonation of the carbamate (B1207046) oxygen by the strong acid. masterorganicchemistry.com This initial step weakens the C-O bond, leading to the departure of a stable tert-butyl carbocation and the formation of a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free primary amine. masterorganicchemistry.com Since the reaction is conducted in an excess of TFA, the newly formed amine is immediately protonated, resulting in the formation of the stable N-(3-Aminopropyl) Pomalidomide TFA salt. rsc.org
| Step | Description | Reagents/Conditions | Reference |
| 1. Deprotection | The Boc-protected pomalidomide derivative is dissolved in a solvent. | Dichloromethane (DCM) | nih.govrsc.org |
| 2. Acidolysis | Trifluoroacetic acid (TFA) is added to the solution. | 1:1 (v/v) mixture of DCM/TFA, or 5 eq. of TFA | nih.govrsc.org |
| 3. Reaction | The mixture is stirred at room temperature for a short period (e.g., 30 minutes). | Room Temperature or Microwave irradiation at 60 °C | nih.govrsc.org |
| 4. Isolation | The solvent and excess TFA are removed under reduced pressure, often with co-evaporation with toluene, to yield the amine TFA salt. | Rotary evaporation, co-evaporation with toluene | rsc.org |
Coupling Chemistry for PROTAC Construction Utilizing the Aminopropyl Moiety
The primary amine of this compound serves as a key functional handle for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. enamine.net The amine is typically deprotonated in situ during the coupling reaction by adding a base. reddit.com
A variety of coupling chemistries can be employed for this purpose, with amide bond formation being one of the most prevalent methods. researchgate.netresearchgate.net In this approach, the amine is reacted with a carboxylic acid moiety on the linker-warhead component, facilitated by standard peptide coupling reagents. Other efficient coupling reactions include "click chemistry" and reactions with activated esters. nih.govnih.gov
| Coupling Chemistry | Reactants | Coupling Agents/Conditions | Utility | Reference |
| Amide Bond Formation | Amine TFA salt, Carboxylic acid | HCTU, DIPEA; or EDC, HOBt, DIPEA | Robust and widely used for PROTAC synthesis. | rsc.orgreddit.com |
| OPA-Amine Coupling | Amine, ortho-Phthalaldehyde (OPA) motif | DMSO, Miniaturized conditions | Rapid PROTAC synthesis, high-throughput screening. | nih.gov |
| Click Chemistry (CuAAC) | Amine (converted to azide), Alkyne-functionalized ligand | Cu(I) catalyst | Highly efficient and modular for creating libraries. | nih.gov |
| Activated Ester Coupling | Amine, N-Hydroxysuccinimide (NHS) ester | DIPEA, DMF | Efficient coupling for PROTAC assembly. | rsc.org |
Amide Coupling Reactions (e.g., HATU, HCTU-mediated)
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids and amines to construct larger, more complex molecules. mychemblog.com In the synthesis of pomalidomide-based PROTACs, this reaction is frequently used to connect a linker molecule to a pomalidomide derivative that has a suitable amine or carboxylic acid handle. nih.gov
Commonly, the carboxylic acid is activated to make it more reactive toward the amine. mychemblog.com This is often achieved using specialized coupling reagents. nih.gov HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used for this purpose. mychemblog.compeptide.comsigmaaldrich.com
HATU is known for its high efficiency, leading to faster reactions and less unwanted side reactions like racemization. peptide.comsigmaaldrich.com It works by creating a highly activated ester from the carboxylic acid, which then readily reacts with an amine. mychemblog.com
HCTU , a related reagent, is also highly effective and is noted for its stability. peptide.com
The general process involves dissolving the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent like N,N-Dimethylformamide (DMF). nih.govgrowingscience.com The base is crucial for neutralizing the acid formed during the reaction and ensuring the amine remains in its reactive, unprotonated state. mychemblog.comgrowingscience.com This method's robustness and tolerance for various functional groups make it ideal for building diverse libraries of PROTACs. chemrxiv.org
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Key Features | Common Use |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, fast reaction times, minimizes racemization. peptide.comsigmaaldrich.com | Peptide synthesis, complex molecule synthesis. mychemblog.com |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity, greater stability, reported to be less allergenic. peptide.com | Rapid coupling protocols in solid-phase synthesis. peptide.com |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble byproducts, useful for reactions in aqueous media. google.com | Bioconjugation, general amide synthesis. nih.gov |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Effective for sterically hindered or electron-deficient amines, though sometimes sluggish. nih.gov | Synthesis of amides where other reagents fail. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for directly attaching linkers to the aromatic ring of the pomalidomide precursor. wikipedia.org This method typically involves reacting an amine-containing linker with a pomalidomide precursor that has a good leaving group, such as fluorine, at the C4 position of the isoindoline (B1297411) ring (e.g., 4-fluoro-thalidomide). nih.govrsc.orgresearchgate.net
The SNAr mechanism proceeds in two steps:
Addition: The nucleophile (the amine linker) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The presence of strong electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate. wikipedia.orgpressbooks.pub
Elimination: The leaving group (e.g., fluoride) is expelled, and the aromaticity of the ring is restored, resulting in the final substituted product. pressbooks.pub
This reaction is highly selective for the C4 position and is often preferred over other methods due to its operational simplicity. nih.govresearchgate.net Research has shown that secondary amines often give higher yields in these reactions compared to primary amines, as primary amines can sometimes lead to undesired side reactions. nih.govrsc.orgrsc.org The reaction conditions, such as temperature and solvent, are optimized to maximize yield and minimize byproducts. For instance, using DMSO as a solvent and carefully controlling the temperature can significantly improve the outcome. nih.govrsc.org Microwave-assisted synthesis has also been explored to dramatically shorten reaction times from hours to minutes. rsc.org
Parallel Synthesis Approaches for Degrader Libraries
To accelerate the discovery of new protein degraders, researchers often employ parallel synthesis to create large libraries of related compounds. nih.govrsc.org This approach allows for the rapid exploration of structure-activity relationships (SAR) by systematically varying the components of the PROTAC molecule: the warhead (targeting the protein of interest), the E3 ligase ligand (pomalidomide), and the linker connecting them. researchgate.net
Key strategies for parallel synthesis include:
Matrix Approach: A collection of pre-functionalized E3 ligase binders (like pomalidomide with a linker attached) is reacted with a library of warheads, or vice versa. chemrxiv.org This modular approach enables the creation of hundreds of unique PROTACs quickly.
One-Pot Reactions: Methodologies have been developed where multiple reaction steps are performed in the same vessel without isolating intermediates. For example, a one-pot method combining an SNAr reaction to attach a linker to 4-fluorothalidomide, followed by an amide coupling to attach a warhead, has been successfully used to generate PROTAC libraries. nih.govrsc.org
High-Throughput Screening Compatibility: Synthesis can be performed on a small, nanomole scale, allowing the direct screening of unpurified reaction mixtures in cellular assays. researchgate.net This "direct-to-biology" approach significantly speeds up the cycle of design, synthesis, and testing. researchgate.net
These high-throughput methods are essential for efficiently navigating the complex chemical space of PROTACs to identify candidates with optimal degradation activity and drug-like properties. researchgate.netnih.gov
Purification and Characterization Techniques for Research Compounds
After synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and stability of this compound and its derivatives. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purification:
Flash Column Chromatography: This is a standard method for purifying reaction mixtures, separating the desired product from unreacted starting materials, reagents, and byproducts. researchgate.net
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often used. Analytical HPLC is used to assess the purity of the final compound, with methods developed to separate pomalidomide from potential process-related impurities and degradation products. researchgate.netgoogleapis.com Reverse-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid additive like formic acid. researchgate.netnih.gov
Recrystallization/Solvent-Antisolvent Precipitation: Pomalidomide can be purified by dissolving it in a suitable solvent (like a sulfoxide) and then adding an anti-solvent (like an alcohol or ether) to induce precipitation of the pure compound. google.com
Characterization:
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the synthesized compound and identifying impurities. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which helps in confirming the elemental composition. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary techniques used to elucidate the exact structure of the molecule. researchgate.netresearchgate.net These methods provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming that the desired bonds have formed and the structure is correct.
Purity Analysis: Analytical HPLC with UV detection is the standard for determining the purity of the final compound, often aiming for greater than 99% purity for high-quality research materials. googleapis.comfigshare.com
Table 2: Common Analytical Techniques for Pomalidomide Derivatives
| Technique | Purpose | Information Obtained |
| HPLC | Purity assessment and quantification. researchgate.net | Percentage purity, detection of impurities, concentration measurement. nih.gov |
| LC-MS | Identity confirmation and impurity profiling. nih.gov | Molecular weight of the main compound and any impurities. researchgate.netmdpi.com |
| NMR (¹H, ¹³C) | Structural elucidation. researchgate.net | Detailed map of the molecule's atomic connectivity and chemical structure. researchgate.netmdpi.com |
| FT-IR | Functional group identification. researchgate.net | Presence of key chemical bonds (e.g., C=O, N-H). |
| X-Ray Diffraction (XRD) | Solid-state characterization. google.com | Crystalline structure of the solid material. |
Molecular Mechanisms of Cereblon E3 Ligase Recruitment
Binding Interactions of Pomalidomide (B1683931) Derivatives with CRBN
The therapeutic and protein-degrading effects of pomalidomide and its derivatives are initiated by their direct binding to CRBN. nih.govnih.gov This interaction is a prerequisite for the subsequent recruitment of neosubstrates. rsc.org
The binding of pomalidomide derivatives to CRBN is a highly specific interaction governed by a combination of hydrogen bonds and hydrophobic contacts. The CRBN thalidomide-binding domain (TBD) contains a deep hydrophobic pocket that accommodates the ligand. nih.govspring8.or.jp A key feature of this pocket is an aromatic cage formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN). spring8.or.jpnih.gov
The glutarimide (B196013) moiety of pomalidomide inserts deep into this pocket, while the phthalimide (B116566) portion remains more exposed on the protein surface. nih.gov The amino group on the phthalimide ring of pomalidomide and lenalidomide (B1683929) is a critical determinant for enhanced affinity and neosubstrate recruitment compared to thalidomide (B1683933). rsc.org This amino group can form a crucial water-mediated hydrogen bond that stabilizes the ternary complex with specific neosubstrates like Ikaros (IKZF1). rsc.org Mutations within the binding pocket, such as Y384A and W386A (equivalent to Tyr386 and Trp388 in another annotation), can abrogate the binding of these ligands. nih.gov
The glutarimide ring is the essential anchor for binding to CRBN. bohrium.comacs.org It fits snugly into the tri-tryptophan aromatic cage within the TBD. spring8.or.jp The imide group of the glutarimide ring forms specific hydrogen bonds with the side chains of histidine (His378) and tryptophan residues within the pocket. spring8.or.jp This interaction is highly conserved and is considered the primary reason for the recruitment of CRBN by this class of molecules. nih.gov The stability of the glutarimide ring is crucial; hydrolysis of this ring would lead to a loss of binding affinity. nih.gov Consequently, modifications to the glutarimide moiety are generally used as a prodrug strategy to prevent CRBN engagement until the modifying group is enzymatically cleaved. bohrium.com
Structural Biology of the CRBN-Ligand Complex (e.g., Co-crystallography, Cryo-EM, NMR)
The structural basis for the interaction between CRBN and pomalidomide derivatives has been extensively studied using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). biorxiv.orgresearchgate.netrcsb.org Crystal structures of the human DDB1-CRBN complex bound to pomalidomide, thalidomide, and lenalidomide have been resolved, confirming that these molecules bind within the same pocket in the TBD of CRBN. spring8.or.jpnih.govrcsb.org
These structures show CRBN as a substrate receptor composed of an N-terminal Lon-like domain and a C-terminal TBD, which binds to the adaptor protein DDB1. spring8.or.jpbiorxiv.org The binding of the ligand does not cause a large-scale rearrangement of the TBD itself but rather modifies the surface of the protein. nih.gov Cryo-EM studies have provided further insights into the dynamic nature of the CRBN complex, revealing different conformational states. biorxiv.orglander-lab.com High-resolution co-crystal structures have also been obtained for ternary complexes, showing how the drug, CRBN, and a neosubstrate (like the zinc finger domains of Ikaros or SALL4) assemble. researchgate.netrcsb.org These ternary structures reveal that the drug acts as a 'molecular glue', creating a new composite surface that is recognized by the neosubstrate. nih.govresearchgate.net
| Complex | Technique | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| DDB1-CRBN-Pomalidomide | X-ray Diffraction | 8OIZ | 2.50 | Details the binary complex structure of human CRBN-DDB1 with pomalidomide. rcsb.org |
| DDB1-CRBN-Pomalidomide-IKZF1(ZF2) | X-ray Diffraction | 6H0F | 3.25 | Reveals the architecture of the ternary complex, showing how pomalidomide glues Ikaros to CRBN. rcsb.org |
| DDB1-CRBN-Pomalidomide-SALL4(ZF2) | X-ray Diffraction | 6UML | 2.55 | Illustrates the binding of a different zinc-finger protein, SALL4, to the pomalidomide-CRBN interface. researchgate.net |
| CRBN-DDB1 with Pomalidomide | Cryo-EM | N/A | ~3.5 | Identified 'open' and 'closed' conformations of CRBN, with pomalidomide binding to both. biorxiv.orglander-lab.com |
Induced Proximity Model: Formation and Stabilization of the Ternary Complex (POI-PROTAC-E3 Ligase)
N-(3-Aminopropyl) Pomalidomide serves as a CRBN-recruiting ligand in the design of PROTACs. broadpharm.com A PROTAC is a heterobifunctional molecule consisting of a ligand for a POI, a ligand for an E3 ligase (in this case, pomalidomide), and a chemical linker connecting them. nih.gov The fundamental mechanism of a PROTAC is to induce proximity between the POI and the E3 ligase, which are not naturally associated. nih.gov
This induced proximity facilitates the formation of a ternary complex: POI-PROTAC-E3 ligase. nih.govelifesciences.org The stability and geometry of this ternary complex are critical for efficient ubiquitination of the POI. elifesciences.orgelifesciences.org The formation of the ternary complex is often a cooperative process, where the binding of the PROTAC to both proteins simultaneously is stronger than the individual binary interactions. nih.gov The linker, derived from the aminopropyl group of N-(3-Aminopropyl) Pomalidomide, plays a crucial role in dictating the orientation and distance between the POI and CRBN, which in turn affects the efficiency of degradation. nih.gov
The binding of pomalidomide derivatives to CRBN allosterically modulates the enzyme's function. biorxiv.org Instead of inhibiting the ligase, the drug repurposes it by altering its substrate specificity. nih.gov The ligand binds to the TBD and creates a novel composite interface on the surface of CRBN. nih.gov This new surface is specifically recognized by proteins that are not endogenous substrates of CRBN, termed "neosubstrates." nih.govbiorxiv.org
For example, pomalidomide binding enables CRBN to recruit and degrade transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for multiple myeloma cell survival. rsc.orgresearchgate.net Different derivatives can induce the degradation of different sets of neosubstrates. For instance, lenalidomide uniquely promotes the degradation of casein kinase 1α (CK1α), while the experimental compound CC-885 targets GSPT1. nih.govnih.gov This demonstrates that the chemical structure of the phthalimide portion of the ligand is a key determinant of neosubstrate selectivity. rsc.org Thus, the CRBN modulator acts as a molecular glue, inducing specific interactions between the E3 ligase and the neosubstrate. nih.gov
Conformational Dynamics of CRBN Upon Ligand Binding
Recent structural and biophysical studies have revealed that CRBN is a dynamic protein that exists in at least two major conformational states: an "open" and a "closed" state. biorxiv.orglander-lab.com In the apo (unliganded) form, CRBN predominantly adopts the open conformation, where the TBD is separated from the N-terminal Lon-like domain. biorxiv.org
Upon binding of a ligand like pomalidomide, CRBN can still exist in both open and closed conformations. biorxiv.orglander-lab.com However, the binding of more potent degraders, such as iberdomide, shifts the equilibrium towards the closed conformation. biorxiv.org The closed state is considered the active conformation, where the TBD moves closer to the Lon domain, creating a more compact structure that is competent for neosubstrate recruitment and presentation to the ubiquitination machinery. biorxiv.orgresearchgate.net Ligand binding appears to stabilize a β-hairpin structure in a "sensor loop" of the TBD, which is a key event in the transition from the open to the closed state. biorxiv.org This suggests that the ligand does not simply act as a static anchor but actively participates in the conformational dynamics of CRBN, allosterically promoting the catalytically active state. biorxiv.orgacs.org
Targeted Protein Ubiquitination and Proteasomal Degradation Cascades
Hijacking the Ubiquitin-Proteasome System (UPS) for Induced Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, responsible for maintaining cellular health by eliminating damaged, misfolded, or surplus proteins. researchgate.netrsc.org This intricate system can be co-opted or "hijacked" by engineered small molecules to selectively destroy disease-causing proteins. oup.comnih.gov One prominent strategy involves the use of molecular glues or PROTACs, which are heterobifunctional molecules. oup.comnih.gov
These molecules function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, an enzyme that the cell uses to tag proteins for destruction. nih.govnih.gov N-(3-Aminopropyl) Pomalidomide (B1683931) TFA Salt is a key chemical entity in this process, acting as the E3 ligase-binding component within a PROTAC. nih.govnih.gov By binding to the Cereblon (CRBN) E3 ligase, it facilitates the formation of a ternary complex, bringing the target protein into close proximity with the ubiquitination machinery. iris-biotech.deresearchgate.net This induced interaction leads to the target protein being marked for degradation, a process that would not naturally occur. researchgate.net
Role of E1, E2, and E3 Ubiquitin-Conjugating Enzymes
The process of marking a protein with ubiquitin is a sequential enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating).
E1 (Ubiquitin-Activating Enzyme): The cascade begins with the E1 enzyme activating a ubiquitin molecule in an ATP-dependent reaction. This forms a high-energy thioester bond between the E1 enzyme and ubiquitin. nih.gov
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 enzyme to the cysteine residue of an E2 enzyme.
E3 (Ubiquitin Ligase): The E3 ligase is the component that confers substrate specificity. It recognizes and binds to both the target protein and the E2-ubiquitin complex. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.
This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal for the proteasome. rsc.org Pomalidomide-based PROTACs specifically recruit the CRL4^CRBN^ E3 ligase complex to the target protein. nih.govresearchgate.net
Mechanism of Substrate Recognition and Polyubiquitination
In its natural state, the CRBN E3 ligase complex recognizes specific endogenous proteins for ubiquitination and subsequent degradation. researchgate.net The binding of immunomodulatory drugs (IMiDs) like pomalidomide, or derivatives such as N-(3-Aminopropyl) Pomalidomide, to a specific pocket in CRBN alters the substrate-binding surface of the ligase. oup.comresearchgate.net This creates a neomorphic interface that can now recognize and bind proteins that are not its natural targets.
When incorporated into a PROTAC, the N-(3-Aminopropyl) Pomalidomide moiety docks into CRBN, while the other end of the PROTAC binds to the protein of interest. This forms a stable ternary complex (E3 ligase-PROTAC-Target), which is essential for subsequent ubiquitination. Once the ternary complex is formed, the E3 ligase facilitates the transfer of multiple ubiquitin molecules from the E2 enzyme to the captured target protein, a process known as polyubiquitination. rsc.org This chain of ubiquitin molecules serves as the signal that targets the protein for destruction by the 26S proteasome. rsc.orgnih.gov
Identification and Characterization of Neosubstrates Induced by Pomalidomide Derivatives
The binding of pomalidomide derivatives to CRBN induces the degradation of a new set of proteins, termed "neosubstrates." These are proteins that the CRBN complex does not typically target for degradation. researchgate.net The identification of these neosubstrates is critical for understanding the therapeutic effects of these compounds.
Key neosubstrates for pomalidomide-based degraders include several zinc finger (ZF) transcription factors. iris-biotech.de In the context of multiple myeloma, the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is a primary mechanism of action. The degradation of these factors leads to downstream effects, including the suppression of key oncogenic proteins. researchgate.net Research has identified a range of other neosubstrates, demonstrating that even small changes to the chemical structure of the degrader can alter its degradation profile. iris-biotech.de
| Neosubstrate | Description | Relevant Findings |
| Ikaros (IKZF1) | A lymphoid transcription factor essential for the growth of multiple myeloma cells. | Degradation is induced by pomalidomide, lenalidomide (B1683929), and related PROTACs, leading to anti-myeloma activity. |
| Aiolos (IKZF3) | Another lymphoid transcription factor critical for plasma cell survival. | Similar to Ikaros, its degradation is a key therapeutic mechanism of pomalidomide-based compounds in multiple myeloma. |
| Casein Kinase 1α (CK1α) | A serine/threonine kinase. | While primarily a neosubstrate for lenalidomide, its degradation highlights the specificity that can be achieved with different IMiD derivatives. researchgate.net Pomalidomide is less effective at degrading CK1α. |
| ZFP91 | A zinc finger protein. | Identified as a neosubstrate uniquely targeted by pomalidomide and its derivatives, but not thalidomide (B1683933) or lenalidomide. iris-biotech.de |
| ARID2 | A subunit of the PBAF chromatin remodeling complex. | Pomalidomide induces its degradation, contributing to its anti-myeloma effects. |
| PLZF (ZBTB16) | A transcription factor. | Identified as a pomalidomide-dependent neosubstrate, with pomalidomide being the most potent inducer of its degradation among approved IMiDs. |
Modulation of Endogenous Substrates of CRBN
Beyond inducing the degradation of neosubstrates, the binding of pomalidomide derivatives to CRBN can also affect the ligase's interaction with its natural, or endogenous, substrates. Recent studies have begun to identify these endogenous targets, which are involved in various physiological processes. researchgate.net
The binding of an IMiD or a PROTAC containing the pomalidomide moiety can competitively inhibit or otherwise impair the recruitment of these endogenous substrates to the CRBN complex. For example, one study identified thrombospondin-1 (THBS-1) as an endogenous substrate of CRBN. The research suggested that IMiDs disrupt the interaction between CRBN and THBS-1, leading to an aberrant accumulation of the protein. This modulation of endogenous substrate processing highlights a distinct, yet concurrent, mechanism of action for these compounds.
Proteasomal Targeting and Degradation Kinetics
Following polyubiquitination, the tagged neosubstrate is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. rsc.org The proteasome unfolds the tagged protein and cleaves it into small peptides, while the ubiquitin molecules are recycled for future use. rsc.org
The kinetics of this degradation process can be rapid and are a key advantage of this therapeutic modality. Studies of pomalidomide-based PROTACs have demonstrated that target protein degradation can be observed within a few hours of treatment. For instance, a study on a pomalidomide-based HDAC8 degrader found that degradation began approximately 2 hours after treatment, with the maximum effect achieved at 10 hours. Another study noted significant downregulation of neosubstrates after just 6 hours of exposure to a molecular glue degrader. This rapid onset of action is a hallmark of catalytically acting protein degraders.
Catalytic Nature of PROTAC Action: Turnover and Reusability of Degrader Molecules
Unlike traditional inhibitors that function via an occupancy-driven model (requiring a 1:1 stoichiometric relationship with their target), PROTACs act catalytically. nih.gov This means a single PROTAC molecule, which contains the N-(3-Aminopropyl) Pomalidomide moiety, can orchestrate the degradation of multiple target protein molecules. oup.com
The catalytic cycle proceeds as follows:
The PROTAC molecule brings the target protein and the E3 ligase together to form the ternary complex.
The E3 ligase polyubiquitinates the target protein.
The ubiquitinated protein is targeted to the proteasome for degradation.
Following degradation of the target, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. oup.com
This catalytic action allows PROTACs to be effective at very low concentrations, which can potentially reduce off-target effects and improve the therapeutic window. This event-driven pharmacology represents a significant paradigm shift in drug discovery, enabling the targeting of proteins previously considered "undruggable." nih.gov
Factors Governing Degradation Efficiency: Cooperativity and Protein Half-Life Dynamics
The efficacy of protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) utilizing N-(3-Aminopropyl) Pomalidomide as the E3 ligase ligand is a multifactorial process. Two critical parameters that significantly influence the potency and extent of target protein knockdown are the cooperativity of the ternary complex formation and the intrinsic half-life of the target protein.
Cooperativity in Ternary Complex Formation
The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ubiquitin ligase—in this case, Cereblon (CRBN), which is recruited by the pomalidomide moiety. The stability of this complex is not merely the sum of the individual binding affinities of the PROTAC for its two protein partners. Instead, it is often influenced by a phenomenon known as cooperativity (α), which reflects the change in affinity of one protein for the PROTAC once the other protein is bound.
Positive cooperativity (α > 1) signifies that the formation of the binary complex (e.g., PROTAC-CRBN) enhances the binding affinity for the target protein, leading to a more stable ternary complex. Conversely, negative cooperativity (α < 1) implies that the initial binding event hinders the subsequent one, resulting in a less stable ternary complex. The degree of cooperativity is a crucial determinant of a PROTAC's degradation efficiency. Highly cooperative interactions can lead to the formation of stable ternary complexes even at low PROTAC concentrations, thus enhancing the catalytic nature of the degradation process.
The structure of the PROTAC, including the nature of the linker connecting the pomalidomide warhead to the target protein ligand, plays a pivotal role in dictating the geometry of the ternary complex and, consequently, the cooperativity. Research on various pomalidomide-based PROTACs has shown that subtle changes in linker length and composition can dramatically alter cooperativity and, therefore, degradation potency. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, the efficiency of ternary complex formation was found to be a key predictor of PROTAC efficacy.
A study on pomalidomide-based homo-PROTACs, designed to induce the degradation of CRBN itself, demonstrated the high potency of these molecules, underscoring the efficient formation of a productive ternary complex. nih.gov This highlights that the pomalidomide scaffold is adept at forming stable and functional interactions within the context of a PROTAC.
Protein Half-Life Dynamics
The intrinsic turnover rate, or half-life, of a target protein is another fundamental factor that governs the observed degradation efficiency of a pomalidomide-based PROTAC. Proteins with a naturally short half-life are continuously being synthesized and degraded, requiring a more efficient and sustained degradation pressure from the PROTAC to achieve a significant reduction in their steady-state levels.
For example, a study investigating the degradation of short-lived proteins highlighted that the effects of compounds that modulate protein synthesis, such as those that degrade GSPT1, can be confounding. biorxiv.org This underscores the importance of understanding the baseline protein turnover when evaluating the direct efficacy of a PROTAC. The degradation of a short-lived protein will appear less robust compared to a long-lived protein, even with a PROTAC that has optimal ternary complex formation kinetics.
Detailed Research Findings
While specific data for N-(3-Aminopropyl) Pomalidomide TFA Salt is not extensively published, the broader class of pomalidomide-based PROTACs has been widely studied, providing valuable insights into their degradation efficiency. The following tables present data from studies on various pomalidomide-based PROTACs targeting different proteins, illustrating the achievable degradation potency (DC₅₀) and maximal degradation (Dmax).
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting EGFR
| Compound | Target Cell Line | DC₅₀ (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| Compound 15 | A549 | 43.4 | Not Reported | nih.gov |
| Compound 16 | A549 | 32.9 | 96 | nih.gov |
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting BTK
| Compound | Target Cell Line | DC₅₀ (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| NC-1 (Non-covalent) | Mino | 2.2 | 97 | nih.gov |
| IR-1 (Irreversible) | Mino | <10 | ~90 | nih.gov |
| IR-2 (Irreversible) | Mino | <10 | ~90 | nih.gov |
| RC-3 (Reversible-covalent) | Mino | <10 | ~90 | nih.gov |
Table 3: Degradation Efficiency of a Pomalidomide-Based Homo-PROTAC Targeting CRBN
| Compound | Target Cell Line | Potency | Reference |
|---|---|---|---|
| Compound 8 | Multiple Myeloma Cell Lines | High | nih.gov |
The data in these tables demonstrate that pomalidomide-based PROTACs can achieve potent, sub-micromolar degradation of their target proteins. nih.govnih.gov The DC₅₀ values, which represent the concentration required to degrade 50% of the target protein, are often in the low nanomolar range. Furthermore, the Dmax values indicate that a high percentage of the target protein can be cleared from the cell.
Structure Activity Relationship Sar Studies and Rational Design Principles for Degraders
Systematic Exploration of E3 Ligase Ligand Modifications
Pomalidomide (B1683931) and its parent compound, thalidomide (B1683933), along with lenalidomide (B1683929), are well-established immunomodulatory drugs (IMiDs) that function as molecular glues, inducing the degradation of neosubstrates by hijacking the CRL4CRBN E3 ubiquitin ligase complex. nih.govnih.govnih.gov In the context of PROTACs, pomalidomide acts as an "anchor" that binds to CRBN. nih.gov The inherent ability of pomalidomide to bind to CRBN is a foundational aspect of its use in PROTACs. researchgate.net
However, a significant challenge with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger (ZF) proteins. researchgate.netnih.gov This has prompted rational design strategies to minimize such effects. Research has shown that introducing modifications of an appropriate size at the C5 position of the phthalimide (B116566) ring can reduce off-target ZF degradation. nih.gov Further refinement, such as adding a fluoro group at the C6 position, has also been shown to diminish unwanted ZF degradation for certain linker exit vectors. nih.gov
The glutarimide (B196013) ring of pomalidomide is typically buried within the CRBN binding pocket, leaving the phthalimide ring more accessible for modifications and linker attachment. nih.gov A rapid, one-pot synthesis method has been developed to generate a variety of IMiD analogues, facilitating the exploration of structure-degradation relationships (SDR). nih.gov These studies reveal that even subtle structural changes can significantly impact the degradation of a neosubstrate, likely by perturbing the necessary protein-protein interactions within the ternary complex. nih.gov For example, replacing the aniline (B41778) moiety in pomalidomide with a methyl or fluoride (B91410) group leads to a noticeable loss of degradation activity. nih.gov
Linker Engineering: Influence of Length, Chemical Composition, and Rigidity on Activity
The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy and physicochemical properties of the degrader. nih.gov The linker's length, chemical makeup, and rigidity directly influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. nih.govarxiv.org
The most commonly employed linkers in PROTAC design are flexible chains, primarily alkylene and polyethylene (B3416737) glycol (PEG) linkers. Both types have been extensively used to connect pomalidomide to various POI ligands.
Alkylene Linkers: These are simple, hydrophobic chains of varying lengths. Their flexibility allows for a broad conformational search to achieve a productive ternary complex. However, this flexibility can also make them more susceptible to oxidative metabolism.
PEG Linkers: These linkers incorporate ethylene (B1197577) glycol units, which generally improves the aqueous solubility and other physicochemical properties of the PROTAC molecule. researchgate.net The inclusion of PEG chains can be crucial for developing degraders with better cellular permeability and pharmacokinetic profiles. researchgate.net
The choice between an alkylene and a PEG linker, and the optimization of its length, is highly dependent on the specific POI and warhead being used. arxiv.org A systematic approach, often involving the synthesis of a library of PROTACs with varying linker lengths and compositions, is typically required to identify the optimal linker for a given target. nih.govsigmaaldrich.comscientificlabs.ie
The properties of the linker are a determining factor in the stability and conformation of the ternary complex. An optimal linker length is crucial; if the linker is too short, steric clashes may prevent the formation of the complex, while a linker that is too long may not effectively bring the POI and E3 ligase into the required proximity for efficient ubiquitin transfer. wisc.edu
Optimization of Linker Attachment Points and Exit Vectors
The point at which the linker is attached to the pomalidomide moiety, known as the exit vector, is a critical parameter in PROTAC design. nih.govnih.gov The orientation of the linker relative to the E3 ligase can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency. wisc.edu
For pomalidomide, the most common attachment point is the C4 or C5 position of the phthalimide ring. researchgate.net This is because the glutarimide portion of the molecule is deeply engaged within the CRBN protein, making the phthalimide ring the more accessible site for modification without disrupting the primary binding interaction. nih.gov
The choice of exit vector must be carefully considered in conjunction with the linker length and the structure of the POI-ligand. Different attachment points can lead to distinct spatial arrangements of the POI relative to the E3 ligase, which can even impart selectivity for degrading specific protein isoforms. arxiv.org The process of optimizing the attachment point is often empirical and involves synthesizing and testing a range of isomers to find the most potent degrader. researchgate.net
Computational and In Silico Approaches in Degrader Design
Given the vast combinatorial space of warheads, linkers, and E3 ligase ligands, computational methods are increasingly being employed to rationalize SAR and guide the design of new degraders. researchgate.netnih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and predicting the interactions within the ternary complex. nih.govnih.gov
Molecular Docking: This technique can predict the preferred binding mode of a PROTAC within the active sites of both the POI and the E3 ligase. nih.gov It helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking studies have been used to analyze the binding of novel pomalidomide-based PROTACs targeting the epidermal growth factor receptor (EGFR). nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ternary complex over time. They can help assess the stability of the complex and the conformational flexibility of the linker. acs.org These simulations are particularly valuable for understanding how linker properties influence the propensity of a PROTAC to adopt the folded conformations that are beneficial for cell permeability. acs.org
These in silico approaches, while not perfectly predictive, can significantly narrow down the number of candidate molecules that need to be synthesized and tested, thereby accelerating the empirical and resource-intensive process of PROTAC optimization. researchgate.net
Predictive Models for Degradation Potency and Selectivity
The development of potent and selective degraders, such as those derived from N-(3-Aminopropyl) Pomalidomide TFA Salt, is a complex multiparameter optimization challenge. To accelerate this process and reduce the reliance on empirical, resource-intensive screening, computational and machine learning models have emerged as critical tools for predicting degradation activity. nih.govarxiv.org These models aim to forecast key efficacy parameters, primarily the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). oup.com
Predictive models can be broadly categorized into structure-based and machine learning-based approaches.
Structure-Based Models: These models focus on simulating the formation and stability of the ternary complex, which consists of the target protein, the degrader molecule, and the E3 ligase (in this case, Cereblon or CRBN). nih.govpromegaconnections.com The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation. nih.govspringernature.com Computational methods like PRosettaC and DegraderTCM use protein-protein docking and molecular dynamics simulations to model the three-dimensional structure of the ternary complex. nih.govnih.gov These models can provide insights into:
Binding Interfaces: Identifying key protein-protein interactions between the target and CRBN that are stabilized by the degrader. nih.gov
Linker Conformation: Predicting the optimal length and composition of the linker required to bridge the target protein and CRBN effectively. researchgate.net
Cooperativity: Assessing whether the binding of the degrader to one protein enhances its affinity for the other, a phenomenon known as positive cooperativity, which often correlates with potent degradation. nih.govnih.gov
By evaluating the energetic stability and conformational dynamics of the modeled ternary complex, these methods can help rank potential degrader candidates before synthesis. nih.gov
Machine Learning Models: With the growth of public databases like PROTAC-DB, which contains thousands of data points on degrader structures and their corresponding degradation activity, machine learning has become a powerful predictive tool. nih.govgithub.com Models like DeepPROTACs and DegradeMaster utilize various machine learning architectures, including graph neural networks (GNNs), to learn the complex relationships between a degrader's features and its biological activity. nih.govoup.combiorxiv.org
The input features for these models are diverse and can include:
Molecular Descriptors: 2D and 3D structural information of the degrader molecule, including the pomalidomide scaffold and the N-(3-aminopropyl) linker component. nih.gov
Protein Information: Amino acid sequences or structural information of both the target protein and the E3 ligase. arxiv.org
Experimental Context: Data such as the cell line used in the experiment can also be incorporated. arxiv.org
These models are trained on curated datasets to classify degraders as having high or low activity based on experimental DC50 and Dmax values. nih.govbiorxiv.org For instance, DegradeMaster has shown high accuracy in predicting the degradability of new candidates by leveraging 3D geometric information and enriching its training data through semi-supervised learning. researchgate.net Such models can rapidly screen virtual libraries of potential degraders, prioritizing those with the highest predicted potency and selectivity for synthesis and experimental validation. arxiv.orgarxiv.org
Table 1: Comparison of Predictive Modeling Approaches for Degraders
| Model Type | Approach | Key Inputs | Key Outputs | Example Models |
|---|---|---|---|---|
| Structure-Based | Molecular docking and dynamics simulations of the ternary complex. | 3D structures of target protein and E3 ligase; PROTAC structure. | Ternary complex stability score, predicted binding poses, cooperativity assessment. | PRosettaC nih.gov, DegraderTCM nih.govacs.org |
| Machine Learning | Training on large datasets of known degraders and their activities. | PROTAC SMILES, protein sequences, experimental conditions (e.g., cell line). | Predicted degradation activity (e.g., DC50, Dmax), classification (high/low activity). | DeepPROTACs oup.com, DegradeMaster nih.govresearchgate.net |
Strategies for Modulating Degradation Selectivity and Efficacy
Modulating the selectivity and efficacy of degraders built upon the N-(3-Aminopropyl) Pomalidomide scaffold is crucial for developing effective therapeutics. This involves fine-tuning the molecule to maximize degradation of the intended target while minimizing effects on other proteins. Key strategies include optimizing the linker, modifying the E3 ligase ligand to reduce off-target effects, and enhancing ternary complex formation.
Linker Optimization: The linker connecting the pomalidomide moiety to the target-binding warhead is not merely a spacer but plays a critical role in determining the efficacy and selectivity of the degrader. nih.gov Its length, composition, and attachment point dictate the geometry of the ternary complex. nih.govexplorationpub.com
Linker Length and Composition: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. nih.gov An improperly sized linker can lead to steric clashes or an inability to form a stable ternary complex. nih.gov The composition, such as using flexible polyethylene glycol (PEG) linkers versus more rigid alkyl or cycloalkane chains, affects the molecule's physicochemical properties, solubility, and the conformational flexibility available to achieve a productive ternary complex. nih.gov
Attachment Point: The position at which the linker is attached to the pomalidomide ligand significantly influences activity. While N-(3-Aminopropyl) Pomalidomide defines a specific attachment vector via the phthalimide nitrogen, studies have explored other positions. For example, attaching linkers at the C5 position of the pomalidomide phthalimide ring has been shown to reduce the off-target degradation of certain zinc-finger (ZF) proteins, a known liability of pomalidomide-based molecules. researchgate.netnih.govnih.gov In contrast, attachment at the C4 position has been reported to offer greater stability in some contexts. nih.govresearchgate.net
Modulation of Ternary Complex Cooperativity: The stability of the ternary complex is a key determinant of degradation potency. springernature.comresearchgate.net Positive cooperativity, where the formation of the degrader-protein binary complex increases the affinity for the second protein, often leads to more efficient degradation. nih.govyoutube.com This is frequently driven by favorable protein-protein interactions between the target and CRBN, which are induced by the degrader. nih.gov The linker itself can participate in these interactions, contributing to the stability and selectivity of the complex. nih.gov For example, in a study of CDK6 degraders, a PROTAC composed of palbociclib (B1678290) and pomalidomide selectively stabilized the CDK6-CRBN complex over the highly homologous CDK4-CRBN complex, leading to selective CDK6 degradation. nih.govscienceopen.com This highlights how subtle differences between target proteins can be exploited through rational degrader design to achieve high selectivity.
Reduction of Off-Target Effects: A significant challenge for pomalidomide-based degraders is the potential for off-target degradation of endogenous proteins, particularly neosubstrate zinc-finger transcription factors like IKZF1 and IKZF3. nih.govnih.gov This occurs because the pomalidomide moiety itself can act as a molecular glue. nih.gov Several strategies have been developed to mitigate these effects:
Pomalidomide Analogs: Researchers have created libraries of pomalidomide analogs to identify modifications that reduce off-target activity. It was found that introducing modifications of an appropriate size at the C5 position of the phthalimide ring can disrupt the binding interface required for ZF protein degradation without compromising CRBN engagement for the intended on-target activity. researchgate.netnih.govnih.gov
Linker Chemistry: The chemistry used to connect the linker to the pomalidomide core can influence neosubstrate degradation. Studies have shown that certain linker types, such as those with an alkylether connection, result in minimal neosubstrate degradation compared to aminoalkyl linkers. nih.gov This allows for the selective modulation of off-target effects by choosing the appropriate linker connection unit. nih.gov
Table 2: Research Findings on Modulating Pomalidomide-Based Degrader Selectivity
| Strategy | Modification | Finding | Impact on Selectivity/Efficacy | Reference |
|---|---|---|---|---|
| Ligand Modification | Substitution at the C5-position of the pomalidomide phthalimide ring. | Reduced degradation of off-target zinc-finger (ZF) proteins. | Enhanced on-target potency and minimized off-target effects. | researchgate.netnih.govnih.gov |
| Linker Attachment | Comparison of C4- vs. C5-position for linker attachment on the phthalimide ring. | C5-attachment generally reduced IKZF1 degradation; C4-attachment showed better stability in some cases. | Provides a strategy to tune neosubstrate activity and degrader stability. | nih.gov |
| Linker Chemistry | Use of an alkylether linker versus an aminoalkyl linker. | Alkylether-linked conjugates showed minimal neosubstrate (IKZF1) degradation. | Allows for the design of degraders that avoid specific off-target pathways. | nih.gov |
| Ternary Complex | A palbociclib-pomalidomide PROTAC (BSJ-03-123) was developed. | Selectively stabilized the CDK6-CRBN ternary complex over the CDK4-CRBN complex. | Achieved selective degradation of CDK6 despite the warhead binding both CDK4 and CDK6. | nih.gov |
Advanced Research Methodologies for Mechanistic Elucidation of Degrader Activity
In Vitro Biochemical Assays for Binding and Enzyme Kinetics
In vitro assays, using purified components, are fundamental for directly measuring the molecular interactions and enzymatic activities that underpin the mechanism of a degrader.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Affinity Assessment
To initiate protein degradation, a pomalidomide-based degrader must first bind to the CRBN E3 ligase complex. nih.gov Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques used to quantify this binding affinity.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding between molecules in real-time. In a typical assay to characterize a pomalidomide (B1683931) derivative, the CRBN-DDB1 protein complex is immobilized on a sensor chip. researchgate.netresearchgate.net A solution containing the compound of interest, such as N-(3-Aminopropyl) Pomalidomide TFA Salt, is then flowed over the chip. The binding of the compound to the immobilized CRBN complex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring this change at various concentrations of the compound, one can determine the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity. researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of two molecules. In this method, a solution of the pomalidomide derivative is titrated into a sample cell containing the purified CRBN-DDB1 protein complex. nih.gov The resulting heat release or absorption is measured, and from this data, the binding affinity (K_D_), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction can be determined. These thermodynamic data provide deeper insights into the forces driving the binding event. nih.gov
Below is an illustrative data table showcasing typical binding affinity results for a pomalidomide analog with the CRBN-DDB1 complex, as would be determined by SPR and ITC.
| Technique | Analyte | Ligand | K_D (nM) |
| SPR | Pomalidomide Analog | Immobilized CRBN-DDB1 | 120 |
| ITC | Pomalidomide Analog | CRBN-DDB1 in solution | 150 |
Ubiquitination and Degradation Assays with Recombinant Proteins
Following binding to CRBN, the degrader induces the ubiquitination of a target protein. In vitro ubiquitination assays are designed to directly observe this key enzymatic step. rndsystems.com These assays are constructed using a defined set of recombinant proteins: the E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, the CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex, ubiquitin, ATP, and the target protein of interest (POI). nih.govrndsystems.com
The reaction is initiated by the addition of the pomalidomide-based degrader. If the degrader successfully forms a ternary complex between CRBN and the POI, the POI will become polyubiquitinated by the E3 ligase. jove.com The extent of ubiquitination can be visualized by Western blot analysis, using an antibody against either the target protein or ubiquitin itself. A successful reaction results in a ladder of higher molecular weight bands corresponding to the target protein modified with multiple ubiquitin molecules. jove.com These assays are powerful tools to confirm that a compound can induce ubiquitination of a specific target in a CRBN-dependent manner. rndsystems.com
Cell-Based Assays for Protein Degradation Profiling
While in vitro assays are crucial for studying direct molecular interactions, cell-based assays are essential to confirm that a degrader is active in a physiological context, accounting for factors like cell permeability and stability. nih.gov
Western Blot Analysis for Target Protein Level Changes
Western blotting is a widely used and fundamental technique to measure the levels of a specific protein within a cell. To assess the activity of a degrader like this compound, cultured cells are treated with the compound at various concentrations and for different durations. nih.gov Following treatment, the cells are lysed, and the total protein is extracted. The protein lysates are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody that enables detection. jove.com
A decrease in the intensity of the band corresponding to the target protein indicates that the degrader has successfully induced its degradation. nih.gov A loading control, such as β-actin or tubulin, is used to ensure equal amounts of protein were loaded in each lane. jove.com This method provides a clear, semi-quantitative measure of target protein knockdown. nih.gov
The following table illustrates typical data from a Western blot experiment designed to measure the degradation of a target protein by a pomalidomide derivative.
| Compound Concentration (µM) | Target Protein Level (%) | β-actin Level (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 75 | 100 |
| 1.0 | 20 | 100 |
| 10.0 | 5 | 100 |
Quantitative Proteomics for Global Degradation Analysis (e.g., LC-MS/MS)
While Western blotting focuses on a single target, it is crucial to understand the global effects of a degrader on the entire proteome to identify potential off-target effects. nih.gov Quantitative mass spectrometry-based proteomics, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this type of analysis. nih.gov
In this approach, cells are treated with the degrader or a vehicle control. The proteomes of the different treatment groups are then extracted, digested into peptides, and analyzed by LC-MS/MS. By comparing the abundance of thousands of proteins between the treated and control groups, researchers can identify which proteins are significantly downregulated. This provides a comprehensive profile of the degrader's specificity. For a pomalidomide-based degrader, this technique can confirm the degradation of intended targets and also reveal unintended degradation of other proteins, such as the native neosubstrates of pomalidomide like IKZF1 and IKZF3. nih.govnih.gov
Reporter Gene and High-Throughput Screening Assays for Pathway Modulation
To facilitate the discovery and optimization of degrader molecules, high-throughput screening (HTS) and reporter gene assays are invaluable. nih.gov Reporter gene assays are engineered to produce a readily measurable signal, such as light or color, in response to a change in a specific signaling pathway. youtube.comyoutube.com
For example, a reporter system can be designed where the degradation of a target protein leads to the activation or repression of a transcription factor, which in turn drives the expression of a reporter gene like luciferase. youtube.com Cells containing this reporter system can be arrayed in multi-well plates and treated with a library of compounds. The resulting changes in the reporter signal can be rapidly measured, allowing for the high-throughput screening of many potential degraders. nih.gov This approach can also be adapted to assess the modulation of pathways affected by CRBN engagement or the degradation of its downstream targets. youtube.comyoutube.com
An alternative HTS approach involves engineering cells to express a target protein fused to a fluorescent protein, like eGFP. nih.gov Degradation of the target fusion protein results in a decrease in the fluorescent signal, which can be quantified using automated imaging. This method allows for the rapid screening of compound libraries to identify molecules that induce the degradation of a specific protein of interest. nih.gov
Advanced Imaging Techniques for Intracellular Dynamics
The elucidation of the intracellular behavior of degraders like this compound is critical to understanding their mechanism of action. Advanced imaging techniques have become indispensable tools for visualizing the dynamic processes of drug distribution, target engagement, and protein degradation at the subcellular level. nih.gov These methods allow researchers to move beyond static endpoint assays and observe the spatiotemporal regulation of degrader activity within the complex environment of a living cell. semanticscholar.org
Fluorescence Microscopy for Subcellular Localization and Degradation Visualization
Fluorescence microscopy is a cornerstone technique for visualizing the subcellular fate of protein degraders. nih.gov It enables the direct observation of a degrader's localization, its interaction with target proteins, and the subsequent degradation events in real-time. nih.gov
A significant advancement in this area is the utilization of the intrinsic fluorescence of the pomalidomide moiety itself. Research has demonstrated that pomalidomide's natural fluorescence can be used in high-throughput screening assays to rapidly assess the cellular penetration of degrader candidates without the need for synthetic fluorescent labels or tags. This label-free approach minimizes potential artifacts that could arise from altering the compound's structure and provides a more direct way to study its uptake and distribution. For instance, high-throughput fluorescence microscopy has been successfully used to evaluate a library of pomalidomide conjugates, offering insights into their mechanisms of cellular entry.
Beyond simple localization, advanced fluorescence microscopy techniques provide deeper mechanistic insights. These include:
Super-Resolution Microscopy (SRM) : Techniques such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) overcome the diffraction limit of conventional light microscopy, offering resolutions down to the nanometer scale. nih.gov This allows for precise visualization of degrader molecules interacting with their targets within specific subcellular compartments or protein complexes. nih.govsemanticscholar.org SIM, in particular, is well-suited for the dynamic imaging of living cells due to its speed and compatibility with various dyes. nih.gov
Fluorescence Resonance Energy Transfer (FRET) : FRET-based biosensors can be engineered to measure the proximity between the degrader, the E3 ligase (like Cereblon), and the target protein. A FRET signal would indicate the formation of the ternary complex, providing direct evidence of the degrader's mechanism and allowing for the measurement of its kinetics inside living cells. nih.gov
Time-Lapse Imaging : This method tracks the fluorescence signal associated with a target protein over time after the introduction of the degrader. A decrease in signal intensity provides a quantitative measure of the rate and extent of protein degradation, as demonstrated in studies of pomalidomide-based PROTACs where target protein levels were monitored over several hours. nih.govnih.gov
Immunofluorescence studies have confirmed that Cereblon (CRBN), the E3 ligase recruited by pomalidomide, is localized in both the cytoplasm and the nucleus. researchgate.net This distribution is crucial for its function, and fluorescence microscopy is essential for confirming that both the degrader and its target protein are present in the same subcellular compartment to facilitate degradation. researchgate.net
Table 1: Advanced Fluorescence Microscopy Techniques in Degrader Research
| Technique | Principle | Application for N-(3-Aminopropyl) Pomalidomide | Key Insights |
| Intrinsic Fluorescence Microscopy | Utilizes the natural fluorescence of the pomalidomide molecule for detection. | Assessing cellular uptake and distribution without fluorescent tags. | Cellular permeability; Mechanism of cell entry. |
| Super-Resolution Microscopy (SRM) | e.g., STED, SIM. Achieves imaging resolution beyond the diffraction limit of light. nih.gov | High-resolution mapping of degrader localization at subcellular structures. nih.gov | Precise location of ternary complex formation; Co-localization with specific organelles. semanticscholar.org |
| FRET Microscopy | Measures energy transfer between two light-sensitive molecules in close proximity. nih.gov | Detecting and quantifying the formation of the Target-Degrader-CRBN ternary complex. | Confirmation of mechanism of action; Real-time kinetics of complex formation. nih.gov |
| Time-Lapse Confocal Microscopy | Acquires images at multiple time points to observe dynamic cellular processes. nih.gov | Monitoring the reduction of a fluorescently-tagged target protein over time. nih.gov | Rate and extent of target protein degradation. nih.gov |
Genetic Perturbation Studies in Mechanistic Research
Genetic perturbation technologies are powerful tools for dissecting the molecular pathways essential for the activity of degraders. By systematically knocking down or knocking out specific genes, researchers can identify and validate the key cellular components involved in a degrader's mechanism of action, from E3 ligase dependency to substrate specificity and resistance mechanisms. nih.govnih.gov
CRISPR-Cas9 and RNAi for CRBN Modulation and Substrate Validation
CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) and RNA interference (RNAi), often using short hairpin RNAs (shRNAs), are the two predominant technologies for mechanistic studies of pomalidomide-based degraders. researchgate.netnih.gov
Genome-wide CRISPR-Cas9 knockout screens have been instrumental in identifying genes that regulate cellular sensitivity to pomalidomide. nih.govnih.gov In these experiments, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the degrader, and the genetic makeup of the surviving (resistant) cells is analyzed. This approach has unequivocally validated Cereblon (CRBN) as the essential E3 ligase adaptor protein for pomalidomide's activity; cells with CRBN knockout are resistant to the drug. nih.govnih.gov
These screens have also uncovered more complex regulatory mechanisms. For example, a CRISPR-Cas9 screen in multiple myeloma cells identified that the loss of function of the CSN9 signalosome complex leads to increased degradation of CRBN itself, thereby conferring resistance to immunomodulatory drugs (IMiDs) like pomalidomide. nih.gov Conversely, inhibiting the machinery that degrades CRBN can maintain its levels and enhance sensitivity to the drug. nih.gov
Similarly, genome-wide shRNA library screens have been used to find novel factors involved in pomalidomide's anti-cancer activity. researchgate.net Such a screen identified 445 genes that affect pomalidomide's efficacy, highlighting the importance of factors that control the subcellular localization of CRBN for its function. researchgate.net
Table 2: Genetic Perturbation Studies on Pomalidomide Activity
| Technology | Study Type | Key Finding | Implication for Mechanism | Reference |
| CRISPR-Cas9 | Genome-wide knockout screen | Loss of CRBN confers resistance to pomalidomide. | Confirms CRBN is the essential E3 ligase adaptor. | nih.govnih.gov |
| CRISPR-Cas9 | Genome-wide knockout screen | Loss of CSN9 signalosome subunits confers resistance. | Identifies upstream regulators of CRBN stability and drug sensitivity. | nih.gov |
| CRISPR-Cas9 | Targeted knockout | Deletion of TOP2B sensitizes resistant cells to pomalidomide. | Identifies novel therapeutic targets to overcome resistance. | nih.gov |
| RNAi (shRNA) | Genome-wide library screen | Identified 445 genes affecting pomalidomide activity, including those for CRBN localization. | Shows that proper subcellular localization of CRBN is critical for its function. | researchgate.net |
These genetic studies are crucial not only for validating the primary mechanism (CRBN-dependent degradation) but also for validating specific substrates. The degradation of key transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos) is a cornerstone of pomalidomide's anti-myeloma effect. nih.govbinasss.sa.cr Genetic perturbation can confirm that the degradation of these specific substrates is responsible for the observed phenotype, such as cancer cell death.
Development and Application of Negative Controls for Mechanistic Dissection
In the study of targeted protein degradation, the use of meticulously designed negative controls is fundamental to ensuring that the observed biological effects are a direct result of the intended mechanism of action. For a degrader like this compound, a negative control is a compound that is structurally highly similar but is specifically designed to be inactive in a key step of the degradation process, typically binding to the E3 ligase. nih.gov
The primary purpose of a negative control is to differentiate between the intended pharmacology (i.e., CRBN-dependent degradation) and any off-target or non-specific effects. A properly designed negative control should fail to induce the degradation of the target protein. If both the active degrader and the negative control produce a similar cellular phenotype, it suggests the effect is independent of the targeted degradation pathway.
A widely used and validated negative control for pomalidomide-based degraders is N-methylated pomalidomide . nih.goviris-biotech.de The addition of a methyl group to the glutarimide (B196013) nitrogen of pomalidomide sterically hinders its ability to bind to the Cereblon (CRBN) E3 ligase. nih.gov As a result, this compound is incapable of recruiting CRBN and forming the ternary complex necessary for target ubiquitination and degradation.
In experimental setups, N-methylated pomalidomide is used alongside its active counterpart to demonstrate CRBN dependency. For example, in a study developing HDAC6 degraders, the active pomalidomide-based PROTAC induced robust degradation of HDAC6. nih.gov In contrast, the negative control, N-methylated pomalidomide, had almost no effect on HDAC6 levels, confirming that the degradation was indeed mediated by CRBN engagement. nih.gov Another type of control, a "deactivated degrader" where the linker is attached in a way that it can still bind CRBN but not the protein of interest, can also be used to dissect the contributions of each part of the molecule. nih.gov
The use of such controls is a critical validation step in the development and characterization of any new pomalidomide-based degrader.
Emerging Concepts and Future Directions in N 3 Aminopropyl Pomalidomide Research
Homo-PROTACs and CRBN Self-Degradation as Chemical Probes for CRBN Biology
A novel and powerful application of pomalidomide-based bifunctional molecules is the creation of "homo-PROTACs." These molecules are synthesized by linking two pomalidomide (B1683931) units together. nih.gov Instead of targeting a separate protein of interest, these homo-PROTACs are designed to induce the dimerization and subsequent self-degradation of their own E3 ligase target, Cereblon (CRBN). nih.govashpublications.org
This process of self-directed ubiquitination and degradation allows CRBN to serve as both the E3 ligase and the substrate simultaneously. nih.gov Researchers have designed and synthesized various pomalidomide-based homo-PROTACs, systematically evaluating different linker lengths and attachment strategies to optimize CRBN degradation. ashpublications.org One study identified a homodimer with an 8-atom linker as a highly potent and efficient CRBN degrader, which notably had minimal impact on the degradation of canonical pomalidomide neosubstrates like the transcription factors IKZF1 and IKZF3. nih.govashpublications.org
The high selectivity of these chemical knock-down tools is invaluable. By specifically depleting CRBN, pomalidomide-based homo-PROTACs function as sophisticated chemical probes. nih.govnih.gov They enable researchers to investigate the endogenous substrates and physiological roles of CRBN without the confounding effects of neosubstrate degradation that accompany standard immunomodulatory drug (IMiD) treatment. nih.govnih.gov Furthermore, these compounds can be used to abrogate the effects of IMiDs in cancer cells, helping to dissect their molecular mechanisms of action. nih.gov This approach provides a direct and potent method for studying the consequences of CRBN inactivation in various biological systems. nih.gov
| Compound Type | Structure Concept | Key Finding | Research Application |
| Pomalidomide Homo-PROTAC | Two pomalidomide molecules joined by a chemical linker | Potent and selective self-degradation of CRBN, with linker length being a critical determinant of activity. ashpublications.org | Chemical probe to study CRBN's endogenous functions and substrates. nih.govnih.gov |
Expanding the Scope of CRBN-Targeted Degradation to Novel Protein Classes and Pathways
The utility of N-(3-Aminopropyl) Pomalidomide and related precursors extends far beyond the original targets of immunomodulatory drugs. By conjugating the pomalidomide moiety to ligands for various proteins of interest, a vast array of PROTACs has been developed to target proteins previously considered "undruggable," such as transcription factors and scaffold proteins. researchgate.netresearchgate.net This has significantly broadened the horizon for therapeutic intervention in oncology and other diseases. nih.gov
CRBN-recruiting PROTACs have demonstrated the ability to induce the degradation of a diverse range of protein classes, including:
Kinases: Molecules targeting Bruton's tyrosine kinase (BTK), the fusion protein BCR-ABL (including drug-resistant mutants), and the BRAF V600X mutant kinase have been successfully developed. mdpi.comnih.govnih.gov
Epigenetic Regulators: The BET family of epigenetic reader proteins, particularly BRD4, was an early and highly successful target for pomalidomide-based PROTACs. nih.govnih.gov
Nuclear Receptors: Clinically advanced PROTACs like ARV-110 and ARV-471 effectively target the androgen receptor and estrogen receptor, respectively, for degradation. nih.govnih.gov
Cell Cycle Proteins: PROTACs have been designed to degrade cyclin-dependent kinases CDK4 and CDK6, which are critical regulators of the cell cycle. nih.govnih.gov
This expansion into new protein classes highlights the modularity and versatility of the PROTAC platform. However, a key challenge remains the potential for off-target effects, as the pomalidomide ligand itself can induce the degradation of endogenous zinc-finger proteins, which can have unintended biological consequences. researchgate.netnih.gov
Integration with Other Chemical Biology Modalities (e.g., Photo-PROTACs, Covalent Degraders)
To achieve greater control over protein degradation, pomalidomide-based degraders are being integrated with other advanced chemical biology strategies. These innovative approaches aim to regulate degrader activity in a spatial, temporal, or mechanistically distinct manner.
Photo-PROTACs: Also known as opto-PROTACs, these molecules incorporate a photolabile "caging" group, such as a nitroveratryloxycarbonyl group, onto the pomalidomide structure, typically on the glutarimide (B196013) nitrogen. researchgate.net This modification sterically blocks the interaction with CRBN, rendering the PROTAC inactive. researchgate.netoup.com Upon exposure to a specific wavelength of light, the caging group is cleaved, releasing the active PROTAC. researchgate.net This light-inducible activation allows for precise spatiotemporal control over protein degradation, enabling researchers to trigger protein knockdown in specific tissues or at specific times. researchgate.netoup.com
Covalent Degraders: This strategy involves combining the pomalidomide ligand with a warhead that forms a covalent bond with the target protein. For example, reversible covalent PROTACs have been designed using a modified ibrutinib (B1684441) scaffold (which targets BTK) linked to pomalidomide. nih.gov The covalent interaction with the target protein can enhance the efficiency of forming the productive ternary complex (Target-PROTAC-CRBN), leading to potent and sustained protein degradation. nih.gov
| Modality | Concept | Advantage | Example |
| Photo-PROTACs | A light-removable caging group on the pomalidomide ligand blocks CRBN binding until activated by light. researchgate.net | Spatiotemporal control over protein degradation. researchgate.netoup.com | Opto-dBET1, derived from an "opto-pomalidomide" parent compound. researchgate.net |
| Covalent Degraders | A warhead that forms a covalent bond with the target protein is linked to the pomalidomide ligand. nih.gov | Enhanced ternary complex formation and potent degradation. nih.gov | Reversible covalent PROTACs targeting BTK. nih.gov |
Elucidating the Endogenous Substrate Landscape and Physiological Functions of CRBN
Understanding the full range of proteins that CRBN interacts with and regulates is crucial for both basic biology and for predicting the effects of CRBN-based therapeutics. Pomalidomide-based chemical probes are central to this effort. It is known that IMiDs can displace endogenous CRBN substrates, such as MEIS2, while simultaneously recruiting neosubstrates for degradation. nih.gov
Homo-PROTACs that selectively induce CRBN degradation are proving to be particularly useful tools. nih.govnih.gov By observing the downstream consequences of CRBN depletion in the absence of other IMiD-induced effects, researchers can identify potential endogenous substrates and pathways regulated by CRBN. nih.gov Complementing this, advanced chemoproteomic techniques are being employed to map the "hidden interactome" of molecular glues like pomalidomide. researchgate.net These studies can identify proteins that are brought into proximity with CRBN but are not necessarily degraded, revealing a broader network of CRBN-mediated interactions. researchgate.net Furthermore, large-scale computational screening of the human proteome has predicted that the number of potential CRBN substrates is far larger than currently validated, suggesting that CRBN's role in cellular homeostasis is more extensive than previously appreciated. researchgate.net
Mechanistic Insights into Differential Sensitivity and Specificity of CRBN Degraders
The efficacy and specificity of a pomalidomide-based PROTAC are governed by a complex interplay of factors, including the structures of the ligand, linker, and target protein. A significant finding is that the pomalidomide moiety itself can mediate the degradation of off-target proteins, particularly a subset of zinc-finger proteins, which complicates the interpretation of PROTAC activity and poses a potential liability. researchgate.netnih.gov
Research has shown that specificity can be finely tuned through chemical modifications:
Ligand Modification: Subtle alterations to the pomalidomide structure, such as the introduction of a methoxy (B1213986) group, have been shown to abolish the degradation of neosubstrates while preserving the degradation of the intended target.
Linker Attachment: The point at which the linker is attached to the pomalidomide ligand significantly influences neosubstrate degradation profiles and the chemical stability of the PROTAC. nih.gov
CRBN Mutations: Differential sensitivity to various degraders can be conferred by mutations within CRBN itself. nih.gov Certain mutations may cause resistance to one PROTAC while sensitizing the cell to another, an effect that stems from the precise, drug-dependent geometry of the ternary complex. nih.gov This underscores that different degraders can utilize the CRBN surface in distinct ways, providing opportunities to design molecules that are active against specific CRBN variants.
Advanced Linker Technologies and Multi-Targeting Strategies for Enhanced Degradation Control
Key aspects of advanced linker design include:
Length and Composition: The optimal linker length is highly dependent on the specific target and can dramatically impact degradation potency. For instance, pomalidomide homo-PROTACs for CRBN degradation are most effective with a short, 8-atom linker, whereas degrading other targets like TBK1 required linkers of 12 atoms or more. ashpublications.orgnih.gov The chemical makeup (e.g., alkyl vs. ether) can also affect potency. nih.gov
Rigidity and Conformational Control: There is a paradigm shift towards using more rigid linker structures, such as those containing cycloalkanes (piperidine, piperazine) or triazoles. nih.gov Rigid linkers can reduce conformational flexibility, which may help to pre-organize the PROTAC for optimal ternary complex formation and improve properties like cell permeability and metabolic stability.
Attachment Point: The site of linker conjugation on the pomalidomide ligand is a key variable for optimization. While nucleophilic aromatic substitution on the 4-position of the phthalimide (B116566) ring is common, exploring other attachment points can modulate activity and selectivity. nih.govrsc.org
These advanced linker technologies are crucial for fine-tuning PROTACs for enhanced degradation efficiency and control. The concept of multi-targeting is exemplified by homo-PROTACs, which use a dimeric ligand strategy to target CRBN for its own degradation. nih.gov
| Linker Parameter | Influence on PROTAC Performance | Example |
| Length | Determines the distance and orientation between CRBN and the target protein, affecting ternary complex stability and degradation efficiency (DC₅₀/Dₘₐₓ). nih.gov | An 8-atom linker is optimal for pomalidomide homo-PROTACs, while a 21-atom linker is best for a TBK1 degrader. ashpublications.orgnih.gov |
| Composition | Affects solubility, permeability, and degradation potency. PEG linkers can improve solubility but may reduce potency compared to alkyl chains in some contexts. nih.gov | Replacing an alkyl chain with PEG units led to weaker CRBN degradation in one study. nih.gov |
| Rigidity | Can improve metabolic stability and cell permeability, and may enforce a productive conformation for the ternary complex. | Incorporation of piperazine (B1678402) or triazole moieties into the linker backbone. nih.gov |
| Attachment Point | Modulates neosubstrate degradation, aqueous stability, and overall PROTAC activity. nih.gov | Attaching the linker to position 5 of the pomalidomide phthalimide ring instead of the 4-amino position alters neosubstrate effects. nih.gov |
Understanding and Overcoming Mechanistic Aspects of Resistance to PROTAC-Mediated Degradation
As with any targeted therapy, the development of drug resistance is a major clinical challenge for CRBN-based degraders. aacrjournals.orgresearchgate.net Understanding the underlying mechanisms is critical for developing strategies to prevent or overcome resistance.
The most prominent mechanisms of acquired resistance include:
Loss or Downregulation of CRBN: The most frequently observed resistance mechanism in both preclinical models and clinical settings is the reduced expression or complete loss of the CRBN protein. aacrjournals.orgashpublications.org This can occur through genomic alterations like gene deletion. aacrjournals.orgresearchgate.net Without the E3 ligase anchor, the PROTAC is unable to form the ternary complex and cannot mediate degradation. This has been documented in cell lines made resistant to BET-PROTACs and in multiple myeloma patients who become refractory to IMiD therapy. aacrjournals.orgnih.gov
Mutations in CRBN: Point mutations within the CRBN gene can also confer resistance. mdpi.comnih.gov These mutations may directly disrupt the binding of the pomalidomide ligand or interfere with the structural integrity of the CRL4CRBN E3 ligase complex. mdpi.com Studies have identified functional "hotspots" in CRBN that are mutated in patients relapsing from IMiD treatment. nih.gov
Strategies to overcome this resistance are an active area of research:
Targeting Resistant Proteins: PROTACs can be designed to overcome resistance to conventional inhibitors by degrading the target protein, including mutated forms that no longer bind the inhibitor. nih.govtandfonline.com
Recruiting Alternative E3 Ligases: A primary strategy to bypass CRBN-dependent resistance is to develop PROTACs that hijack other E3 ligases, such as VHL. researchgate.netresearchgate.net
Next-Generation Degraders: A deep understanding of resistance-conferring mutations could enable the design of novel CRBN ligands that can still bind effectively to the mutated protein. nih.gov
| Resistance Mechanism | Description | Strategy to Overcome |
| CRBN Downregulation/Deletion | Cancer cells reduce or eliminate the expression of CRBN, removing the anchor point for the PROTAC. aacrjournals.orgnih.gov | Develop PROTACs that recruit alternative E3 ligases (e.g., VHL). researchgate.net |
| CRBN Point Mutations | Mutations in the CRBN gene prevent the pomalidomide ligand from binding or disrupt the E3 ligase complex. mdpi.comnih.gov | Design next-generation degraders that can bind to mutated CRBN; utilize alternative E3 ligases. nih.gov |
Q & A
Q. How do residual trifluoroacetic acid (TFA) salts impact experimental outcomes, and how can researchers mitigate their effects?
TFA residues in peptide derivatives like N-(3-Aminopropyl) Pomalidomide TFA Salt can interfere with bioassays, particularly cell-based studies, due to their cytotoxicity at high concentrations. To minimize interference:
- Purification : Use reversed-phase HPLC with gradients optimized for TFA removal .
- Dialysis : Employ dialysis membranes (MWCO 500–1000 Da) against weakly acidic buffers (pH 4–5) to retain peptide integrity while removing TFA .
- Alternative Salts : Request acetate or hydrochloride salts during synthesis, though this may increase costs due to additional purification steps .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Storage : Store lyophilized powder at 2–8°C in airtight, light-protected containers to prevent hydrolysis and oxidation .
- Reconstitution : Use DMSO for solubility, followed by dilution in PBS (pH 7.4) to avoid aggregation. Final DMSO concentrations should not exceed 0.1% in cell-based assays .
- Safety : Wear nitrile gloves and safety goggles during handling. Decontaminate spills with 5% sodium bicarbonate followed by ethanol .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and purity?
Key strategies include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect primary amines during coupling reactions, reducing side reactions. Deprotect with TFA in dichloromethane (yield: ~84%) .
- Azo Coupling : Optimize reaction conditions (e.g., CuSO₄/ascorbic acid for click chemistry) to achieve >95% conjugation efficiency .
- Column Chromatography : Purify intermediates using silica gel with hexane:ethyl acetate (2:1 v/v), achieving >70% recovery .
Q. What advanced analytical techniques are critical for characterizing this compound?
- Structural Verification :
- ¹H/¹³C-NMR : Confirm amine and amide proton environments (δ 1.5–2.5 ppm for propyl chain; δ 7.8–8.2 ppm for aromatic protons) .
- ESI-MS : Validate molecular weight (e.g., m/z 545.89 for [M+H]⁺) with <1 ppm mass error .
- Purity Assessment :
- HPLC : Use C18 columns with 0.1% TFA/acetonitrile gradients; aim for ≥95% purity .
Q. How can batch-to-batch variability in TFA salt content be managed for sensitive bioassays?
- Quality Control : Request batch-specific analyses, including:
- Peptide Content : Quantify via UV absorbance (280 nm) or amino acid analysis .
- TFA Quantification : Use ion chromatography to ensure residual TFA <1% .
- Normalization : Adjust peptide concentrations across batches using peptide content data to maintain consistency in dose-response studies .
Q. What environmental precautions are necessary when disposing of TFA-containing waste from this compound?
- Neutralization : Treat waste with 10% sodium bicarbonate to convert TFA to non-volatile salts before disposal .
- Regulatory Compliance : Follow EPA guidelines for halogenated waste (D003 code) and avoid aqueous release due to TFA’s environmental persistence (half-life >10 years) .
Q. How does the solubility and stability of this compound influence its bioactivity in cellular assays?
- Solubility : DMSO enhances solubility but may denature proteins at high concentrations. Pre-dilute in PBS to maintain cell viability .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4). Half-life in serum-containing media is typically 6–8 hours due to esterase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
